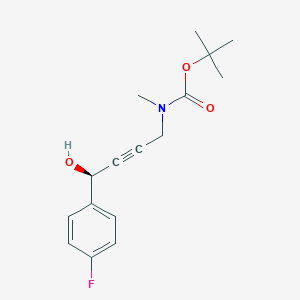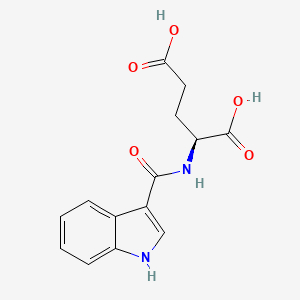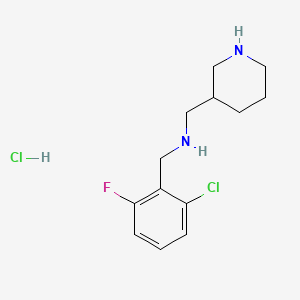
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring, a benzyl group substituted with chlorine and fluorine atoms, and a methanamine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 2-chloro-6-fluorobenzyl chloride with an appropriate nucleophile under controlled conditions.
Piperidine Ring Formation: The benzyl intermediate is then reacted with piperidine to form the desired piperidin-3-yl derivative.
Methanamine Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
科学研究应用
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2-chlorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: Lacks the fluorine atom present in N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride.
N-(2-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: Lacks the chlorine atom present in this compound.
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride: Has a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer distinct properties compared to similar compounds, making it valuable for specific research applications.
属性
分子式 |
C13H19Cl2FN2 |
|---|---|
分子量 |
293.20 g/mol |
IUPAC 名称 |
N-[(2-chloro-6-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16-17H,2-3,6-9H2;1H |
InChI 键 |
WNOLMGUKJCVMSF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CNCC2=C(C=CC=C2Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




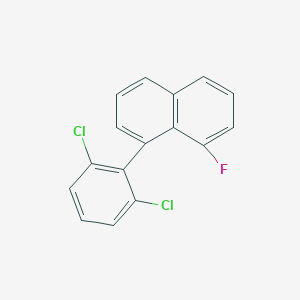

![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
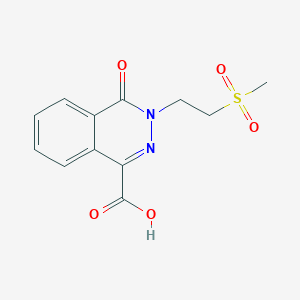
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)

